molecular formula C17H21N3O4 B280344 3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B280344
M. Wt: 331.4 g/mol
InChI Key: GJLWJVXHLAZRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic system with a piperazine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperazine moiety: This step involves the reaction of the bicyclic core with a piperazine derivative under appropriate conditions.

    Attachment of the pyridine ring: The final step involves the coupling of the piperazine intermediate with a pyridine derivative, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: shares similarities with other bicyclic compounds containing piperazine and pyridine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C17H21N3O4/c21-16(14-11-4-5-12(24-11)15(14)17(22)23)20-9-7-19(8-10-20)13-3-1-2-6-18-13/h1-3,6,11-12,14-15H,4-5,7-10H2,(H,22,23)

InChI Key

GJLWJVXHLAZRSS-UHFFFAOYSA-N

SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)O

Origin of Product

United States

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